molecular formula C20H20N2OS2 B2957339 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one CAS No. 1049030-34-3

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one

Cat. No.: B2957339
CAS No.: 1049030-34-3
M. Wt: 368.51
InChI Key: PHZQYGOGTVBIQU-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one ( 1049030-34-3) is a synthetic organic compound with a molecular formula of C20H20N2OS2 and a molecular weight of 368.52 g/mol. This hybrid molecule incorporates two pharmaceutically significant heterocyclic scaffolds: a 2-methylindoline group and a 2-methyl-4-(thiophen-2-yl)thiazole moiety, linked by a propan-1-one chain. The compound is of substantial research interest due to its structural features. The indole nucleus, a privileged scaffold in medicinal chemistry, is extensively documented for its diverse biological potential, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The incorporation of a thiophene-thiazole component further enhances its research value, as these motifs are found in compounds with demonstrated cytotoxic effects against various cancer cell lines, such as human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . This molecular architecture makes it a valuable intermediate for investigating new therapeutic agents and studying structure-activity relationships (SAR). Its primary research applications include use as a key building block in medicinal chemistry for the synthesis of more complex heterocyclic systems, a candidate molecule for in vitro biological screening against various disease targets, and a probe for understanding the mechanism of action of hybrid heterocyclic compounds. The compound is shipped with cold-chain transportation to ensure stability. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-13-12-15-6-3-4-7-16(15)22(13)19(23)10-9-18-20(21-14(2)25-18)17-8-5-11-24-17/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZQYGOGTVBIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCC3=C(N=C(S3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

This compound features a thiazole ring, a thiophene moiety, and an indoline structure, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many thiazole and thiophene derivatives have shown promising antimicrobial activity against various pathogens.
  • Anticancer Effects : Compounds containing indole or indoline structures have been investigated for their potential anticancer properties.
  • Anti-inflammatory Activities : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that play a role in disease pathways.
  • Receptor Modulation : Binding to receptors involved in cell signaling pathways.
  • Oxidative Stress Reduction : Acting as an antioxidant, reducing oxidative damage in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer properties of thiazole derivatives. It was found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 μM to 43.4 μM .

CompoundCell LineIC50 (μM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF7 (Breast)43.4

Antimicrobial Activity

Another study evaluated the antimicrobial activity of thiophene-based compounds. The results indicated that these compounds had comparable effectiveness to standard antibiotics against several bacterial strains .

Comparative Analysis

When comparing this compound with similar compounds, it is essential to consider their structural differences and corresponding biological activities.

CompoundStructure HighlightsBiological Activity
Compound AThiazole + IndolineAnticancer, Antimicrobial
Compound BThiazole + PiperidineAntimicrobial
Compound CThiophene + IndoleAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent on Propan-1-one Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications/Notes
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one (BI97423) Morpholine C₁₅H₁₈N₂O₂S₂ 322.45 Morpholine substituent enhances solubility; lacks indoline’s aromatic rigidity. Research chemical (biological activity undisclosed).
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one Piperidine C₁₆H₂₀N₂OS₂ 320.5 Piperidine ring introduces basicity; reduced steric bulk compared to 2-methylindoline. Structural analog with uncharacterized pharmacological properties.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one 4-(2-Methoxyphenyl)piperazine C₂₂H₂₅N₃O₂S₂ 427.6 Extended piperazine substituent may enhance CNS penetration; methoxy group modulates PK/PD. Hypothesized for CNS-targeted applications due to structural similarity to neuroactive agents.

Electronic and Steric Effects

  • Thiophene vs. Benzofuran/Thiophene Derivatives : Replacing thiophene with benzofuran (as in ’s 2-thioxo-imidazolidin-4-ones ) reduces electron-richness, altering binding interactions.
  • Indoline vs.

Research Findings and Limitations

  • Toxicity and Safety: Limited toxicological data exist for this class (), necessitating further studies.

Q & A

Q. What are the standard protocols for synthesizing 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between thiophene-containing thiazole precursors and indoline derivatives under acidic reflux conditions. For example, acetic acid and sodium acetate are used as catalysts, with reflux times of 3–5 hours to form the thiazole-indoline scaffold . Yield optimization requires adjusting stoichiometric ratios (e.g., 1.0–1.1 equiv of aldehyde derivatives) and monitoring reaction progress via TLC or HPLC. Recrystallization in acetic acid or ethanol is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiophene-thiazole and indoline moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiazole (C=N) stretches . Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Elemental analysis (C, H, N, S) ensures purity by comparing theoretical and experimental compositions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere.
  • Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) over 24–72 hours, monitored via HPLC .
  • Hydrolytic stability : Incubation in buffers (pH 1–12) at 37°C, with degradation products analyzed by LC-MS .

Q. What are the recommended in vitro assays for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to test interactions with kinases or proteases, given the thiazole and indoline groups’ potential for hydrogen bonding .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in thiophene, carbonyl oxygen) .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like kinase ATP-binding pockets. Focus on π-π stacking (thiophene-thiazole) and hydrogen bonding (indoline NH) .

Q. What experimental strategies resolve contradictions in synthetic yields reported across studies?

Methodological Answer: Discrepancies may arise from:

  • Catalyst choice : Sodium acetate vs. chloroacetic acid (affecting cyclization efficiency) .
  • Reaction time : Extended reflux (>5 hours) may degrade heat-sensitive intermediates.
  • Resolution : Design a fractional factorial experiment to isolate variables (e.g., catalyst concentration, temperature) .

Q. How can researchers design multi-step syntheses for derivatives with enhanced bioactivity?

Methodological Answer:

  • Functionalization : Introduce substituents (e.g., halogens, methoxy groups) to the thiophene or indoline rings via Suzuki coupling or nucleophilic substitution .
  • Retrosynthetic analysis : Use AI-powered tools (e.g., Reaxys/Pistachio models) to predict feasible routes for derivatives like triazole-thiazole hybrids .

Q. What advanced analytical techniques are required to characterize degradation products or impurities?

Methodological Answer:

  • LC-MS/MS : Identify oxidation products (e.g., quinones from hydroxyl group oxidation) .
  • X-ray crystallography : Resolve structural ambiguities in impurities (e.g., stereoisomers) .
  • NMR relaxation experiments : Detect trace impurities (<0.1%) using ¹H-¹³C HSQC .

Q. How should long-term environmental fate studies be structured to evaluate ecological risks?

Methodological Answer:

  • Environmental simulation : Use OECD 308/309 guidelines to assess biodegradation in soil/water systems .
  • Toxicity profiling : Test metabolites on aquatic organisms (e.g., Daphnia magna) for LC₅₀ values .

Q. What statistical models are optimal for analyzing structure-activity relationships (SAR) in derivative libraries?

Methodological Answer:

  • QSAR : Apply Partial Least Squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .
  • Machine learning : Train random forest models on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Experimental Design Considerations

Q. How can split-plot experimental designs improve efficiency in optimizing reaction conditions?

Methodological Answer:

  • Design : Assign “hard-to-change” factors (e.g., catalyst type) to main plots and “easy-to-change” factors (e.g., temperature) to subplots .
  • Analysis : Use mixed-effects models (e.g., SAS PROC MIXED) to account for nested variability .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity .

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